molecular formula C21H21N3O3 B10935988 3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935988
M. Wt: 363.4 g/mol
InChI Key: KQMNQCLIJLMQBE-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes cyclopropyl groups and an ethoxyphenyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens .

Comparison with Similar Compounds

3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share the oxazolo[5,4-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(2-ethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-2-26-17-6-4-3-5-15(17)22-20(25)14-11-16(12-7-8-12)23-21-18(14)19(24-27-21)13-9-10-13/h3-6,11-13H,2,7-10H2,1H3,(H,22,25)

InChI Key

KQMNQCLIJLMQBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5

Origin of Product

United States

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